[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%
Description
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (Ni(dppf)Cl₂) is a nickel-based coordination compound with the molecular formula C₃₄H₂₈Cl₂FeNiP₂ (MW: 683.98 g/mol) and CAS number 67292-34-6 . It is synthesized using the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene (dppf), which stabilizes the nickel center in a square-planar geometry. The compound is commercially available at 97% purity and is widely used as a catalyst in cross-coupling reactions, including Suzuki-Miyaura and Kumada couplings . Its decomposition temperature is reported at 285°C , and it is typically stored at room temperature .
Properties
Molecular Formula |
C34H28Cl2FeNiP2 |
|---|---|
Molecular Weight |
684.0 g/mol |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
NSSWUOVWGSDARH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni]Cl.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with nickel(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
(dppf)NiCl₂ facilitates Suzuki-Miyaura couplings between heteroaryl boronic acids and nitrogen-/sulfur-containing heteroaryl halides (e.g., chlorides, bromides). This reaction is critical for constructing biaryl motifs in pharmaceuticals and agrochemicals .
| Substrates | Conditions | Catalyst Loading | Yield | Reference |
|---|---|---|---|---|
| Heteroaryl boronic acid + heteroaryl halide | Air-stable, moisture-tolerant, 80–100°C | 1–5 mol% | 70–95%* |
*Reported yields for analogous nickel-dppf systems.
Mechanism :
-
Oxidative addition of the aryl halide to Ni(0).
-
Transmetalation with the boronic acid.
Gem-Difluoropropargylation of Alkylzinc Reagents
The catalyst enables the introduction of difluoropropargyl groups into alkylzinc intermediates, a key step in synthesizing fluorinated organic compounds .
| Substrate | Reagent | Conditions | Application |
|---|---|---|---|
| Alkylzinc reagent | Difluoropropargyl donor | THF, 0–25°C, 12–24 h | Fluorinated drug intermediates |
Example :
Amination of Aryl Electrophiles
The catalyst promotes C–N bond formation between aryl chlorides/sulfamates and amines, streamlining access to aryl amines .
| Electrophile | Amine | Base | Yield |
|---|---|---|---|
| Aryl chloride | Primary/secondary amine | K₃PO₄, 100°C | 60–85% |
Scope :
-
Compatible with sterically hindered amines and heterocyclic electrophiles.
Reductive Homocoupling of Aryl Halides
In the presence of reductants (e.g., Zn), (dppf)NiCl₂ drives the homocoupling of aryl halides to biphenyls, a reaction leveraged in material science .
| Substrate | Reductant | Solvent | Yield |
|---|---|---|---|
| Aryl bromide | Zn powder | DMF/H₂O | 75–90% |
Limitations :
Scientific Research Applications
Cross-Coupling Reactions
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is known for its role as a catalyst in various cross-coupling reactions, which are essential in forming carbon-carbon bonds. These reactions include:
- Suzuki-Miyaura Coupling : This method enables the coupling of aryl halides with boronic acids to form biaryl compounds. The use of this nickel complex has been shown to enhance reaction yields and selectivity.
- Heck Reaction : The compound facilitates the coupling of alkenes with aryl halides, providing a pathway for synthesizing substituted alkenes.
- Negishi Coupling : It effectively catalyzes the reaction between organozinc reagents and alkyl halides, leading to the formation of functionalized alkanes.
Polymerization Reactions
The compound has been utilized in polymer chemistry, particularly in the synthesis of conductive polymers. Its ability to promote polymerization reactions makes it valuable in developing materials for electronic applications.
Case Study 1: Suzuki Coupling of Aryl Boronic Esters
A study demonstrated that [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) could be used to couple aryl boronic esters with various electrophiles, achieving high yields and functional group tolerance. The reaction conditions were optimized to minimize by-products and maximize efficiency, showcasing the compound's utility in pharmaceutical synthesis.
Case Study 2: Synthesis of Star-Shaped Oligothiophenes
This compound was employed in the Kumada cross-coupling reaction to synthesize star-shaped oligothiophenes, which are important for organic light-emitting diodes (OLEDs). The study highlighted its effectiveness in producing high-purity oligomers suitable for electronic applications.
Comparative Analysis of Catalysts
| Catalyst Type | Reaction Type | Advantages |
|---|---|---|
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) | Suzuki-Miyaura | High yield, functional group tolerance |
| Palladium-based catalysts | Various cross-coupling reactions | Often more expensive but highly efficient |
| Nickel-based catalysts | Negishi and Heck reactions | Cost-effective alternative with good performance |
Mechanism of Action
The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) exerts its catalytic effects involves the coordination of the nickel center with substrates, facilitating various reactions. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the nickel center .
Comparison with Similar Compounds
Biological Activity
The compound [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is a notable organometallic complex that combines the unique properties of ferrocene with nickel coordination chemistry. Its biological activity has garnered attention in various fields, particularly in anticancer and antimicrobial research. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Properties of Ferrocene Derivatives
Ferrocene derivatives are recognized for their stability , lipophilicity , and reversible redox properties , which contribute to their potential as therapeutic agents. The incorporation of ferrocene into drug design has shown promise in enhancing biological activity due to its ability to interact with biological membranes and modulate redox states within cells .
The biological activity of ferrocene-based compounds often involves the generation of reactive oxygen species (ROS), particularly through Fenton-like reactions. This mechanism is crucial for the anticancer properties observed in several ferrocene derivatives, including those linked to tamoxifen analogs like ferrocifen . The ability of these compounds to induce apoptosis in cancer cells has been documented, highlighting their potential as chemotherapeutic agents .
Anticancer Activity
A study focusing on the anticancer properties of ferrocene derivatives demonstrated that complexes such as ferrocifen exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of selected ferrocene derivatives:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Ferrocifen | MDA-MB-231 (Breast Cancer) | 0.64 |
| Ferrocifen analog | MCF-7 (Breast Cancer) | 0.5 |
| Ferroquine | Plasmodium falciparum | 2.4 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) | A549 (Lung Cancer) | TBD |
Note: TBD indicates that specific IC50 data for this compound is still under investigation or not yet published.
Antimicrobial Activity
Ferrocene derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain ferrocenyl compounds exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that ferrocenyl amides displayed stronger antibacterial effects than their organic counterparts .
Case Studies
- Ferroquine : This ferrocene derivative has been extensively studied for its antimalarial properties. It operates through a mechanism involving ROS generation, contributing to its effectiveness against Plasmodium falciparum .
- Ferrocifen : As a derivative of tamoxifen, ferrocifen has been shown to significantly inhibit the growth of estrogen receptor-positive breast cancer cells. Studies demonstrated its ability to induce apoptosis and inhibit tumor growth more effectively than traditional therapies .
- Nickel Complexes : The specific compound under review, [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), has shown potential in preliminary studies for inducing apoptosis in cancer cell lines, although comprehensive data is still being compiled .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
